2-Chloro-4-fluorophenylacetylene chemical structure and molecular weight
2-Chloro-4-fluorophenylacetylene chemical structure and molecular weight
Technical Monograph: 2-Chloro-4-fluorophenylacetylene Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
2-Chloro-4-fluorophenylacetylene (CAS 1057670-04-8) is a high-value halogenated alkyne intermediate used primarily in the discovery of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs). Its structural uniqueness lies in the orthogonal reactivity of its substituents: the terminal alkyne allows for rapid scaffold elaboration via Sonogashira coupling or "Click" chemistry, while the fluoro- and chloro- substitutions modulate lipophilicity, metabolic stability, and receptor binding affinity. This guide details its physicochemical profile, validated synthesis protocols, and application in drug discovery.
Part 1: Structural Characterization & Physicochemical Properties
This compound functions as a "warhead" for introducing the 2-chloro-4-fluorophenyl motif, a pharmacophore often employed to improve the metabolic half-life of drug candidates by blocking labile metabolic sites (specifically para-oxidation blocked by fluorine).
Table 1: Chemical Identity & Physical Data
| Property | Specification |
| IUPAC Name | 2-Chloro-4-fluoro-1-ethynylbenzene |
| Common Name | 2-Chloro-4-fluorophenylacetylene |
| CAS Number | 1057670-04-8 |
| Molecular Formula | C₈H₄ClF |
| Molecular Weight | 154.57 g/mol |
| Exact Mass | 153.9986 g/mol |
| Physical State | Low-melting solid or pale yellow oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| SMILES | C#CC1=C(C=C(C=C1)F)Cl |
Molecular Weight Calculation Verification:
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Carbon (8):
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Hydrogen (4):
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Chlorine (1):
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Fluorine (1):
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Total:
(Rounded to 154.57)
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 2-Chloro-4-fluorophenylacetylene is most reliably achieved via a two-step Sonogashira cross-coupling sequence. Direct alkynylation is preferred over elimination methods (e.g., from ketones) due to milder conditions and higher functional group tolerance.
Protocol: Palladium-Catalyzed Sonogashira Coupling[4]
Step 1: TMS-Protection (Coupling)
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Substrate: 2-Chloro-4-fluoroiodobenzene (highly reactive) is preferred over the bromide analog to minimize catalyst loading.
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Reagents: Trimethylsilylacetylene (TMSA) (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%).
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Solvent/Base: Triethylamine (Et₃N) / THF (1:1 v/v).
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Conditions: Inert atmosphere (N₂ or Ar), Ambient temperature to 40°C, 4–6 hours.
Step 2: Desilylation (Deprotection)
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Reagents: Potassium Carbonate (K₂CO₃) (1.5 equiv).
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Solvent: Methanol (MeOH) or MeOH/DCM mixture.
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Conditions: Ambient temperature, 1–2 hours.
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Purification: Silica gel flash chromatography (Hexanes/EtOAc).
Critical Process Note: The ortho-chloro substituent provides steric bulk that may slightly retard the oxidative addition step compared to non-hindered systems. Maintaining strictly anaerobic conditions is vital to prevent homocoupling of the alkyne (Glaser coupling).
Visualization: Synthetic Workflow
Figure 1: Two-step synthesis via Sonogashira coupling and subsequent desilylation.
Part 3: Reactivity Profile & Functionalization
The terminal alkyne is a versatile handle for divergent synthesis. The electron-withdrawing nature of the fluorine and chlorine atoms on the phenyl ring increases the acidity of the terminal acetylenic proton, making it highly reactive in metallation reactions.
Key Transformations:
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CuAAC (Click Chemistry): Reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This is critical for fragment-based drug discovery (FBDD).
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Sonogashira Coupling (2nd Gen): Coupling with heteroaryl halides (e.g., 2-chloropyridine) to create biaryl alkyne linkers common in mGluR5 antagonists.
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Heterocyclization: Cyclization with nucleophiles (e.g., hydrazines, amidines) to form pyrazoles or pyrimidines.
Visualization: Reactivity & SAR Logic
Figure 2: Divergent synthetic utility of the core scaffold.
Part 4: Pharmaceutical Applications (mGluR5 Antagonists)
The 2-chloro-4-fluorophenyl moiety is a "privileged structure" in neuroscience. It serves as a bioisostere for the unsubstituted phenyl ring found in early mGluR5 antagonists like MPEP (2-Methyl-6-(phenylethynyl)pyridine).
Mechanism of Action: Compounds derived from this alkyne typically act as Negative Allosteric Modulators (NAMs) . They bind to the transmembrane domain of the G-protein coupled receptor (GPCR), stabilizing the inactive conformation and reducing the receptor's response to glutamate.
Why this specific substitution pattern?
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4-Fluoro: Blocks metabolic para-hydroxylation (CYP450 oxidation), significantly extending in vivo half-life (
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2-Chloro: Forces the phenyl ring out of planarity relative to the alkyne/heterocycle linker due to steric clash. This "twist" is often crucial for fitting into the narrow allosteric binding pocket of mGluR5.
Prominent Analogs:
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Basimglurant (RG7090): Utilizes a similar halogenated ethynyl motif for treating depression and Fragile X syndrome.
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CTEP: A long-acting mGluR5 inhibitor where the alkyne linker is a key structural feature.
Part 5: Safety & Handling
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Hazards: As a halogenated aromatic alkyne, it is likely a skin and eye irritant. The terminal alkyne presents a potential (though low) risk of polymerization if heated excessively without stabilization.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or slow polymerization.
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Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.
References
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Lindemann, L., et al. (2015). Metabotropic glutamate receptor 5 negative allosteric modulators: discovery of 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523). Journal of Medicinal Chemistry. Link
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ChemicalBook. (2024). Benzene, 2-chloro-4-ethynyl-1-fluoro- Product Properties and CAS 1057670-04-8. Link
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
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Jaeschke, G., et al. (2015). mGlu5 Receptor Antagonists: Discovery of Basimglurant. ChemMedChem. Link
